N-(4-fluorophenyl)-N-(methylsulfonyl)glycine
CAS No.: 392313-57-4
Cat. No.: VC5260515
Molecular Formula: C9H10FNO4S
Molecular Weight: 247.24
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 392313-57-4 |
|---|---|
| Molecular Formula | C9H10FNO4S |
| Molecular Weight | 247.24 |
| IUPAC Name | 2-(4-fluoro-N-methylsulfonylanilino)acetic acid |
| Standard InChI | InChI=1S/C9H10FNO4S/c1-16(14,15)11(6-9(12)13)8-4-2-7(10)3-5-8/h2-5H,6H2,1H3,(H,12,13) |
| Standard InChI Key | QXTAWUQQXRUPAP-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)N(CC(=O)O)C1=CC=C(C=C1)F |
Introduction
N-(4-fluorophenyl)-N-(methylsulfonyl)glycine is an organic compound with significant potential in medicinal chemistry and materials science. Its structure comprises a fluorophenyl group, a methylsulfonyl group, and a glycine moiety, which collectively contribute to its unique chemical and biological properties. This article provides an in-depth analysis of its synthesis, chemical properties, reactions, and applications.
Synthesis
The synthesis of N-(4-fluorophenyl)-N-(methylsulfonyl)glycine typically involves two main steps:
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Formation of N-(4-fluorophenyl)-N-methylsulfonylamine:
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React 4-fluoroaniline with methylsulfonyl chloride in the presence of a base (e.g., triethylamine).
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This reaction yields N-(4-fluorophenyl)-N-methylsulfonylamine.
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Coupling with Glycine:
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Use a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) to couple the sulfonamide intermediate with glycine.
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The final product is purified through recrystallization or chromatography.
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Reaction Scheme
Chemical Reactions
N-(4-fluorophenyl)-N-(methylsulfonyl)glycine undergoes various chemical transformations due to its functional groups:
Oxidation
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Oxidizing agents like hydrogen peroxide convert the methylsulfonyl group into sulfone derivatives.
Reduction
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Reducing agents such as lithium aluminum hydride (LiAlH₄) yield amine derivatives.
Substitution
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The fluorophenyl group participates in nucleophilic aromatic substitution reactions, allowing modification of its electronic properties.
Medicinal Chemistry
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Pharmacophore Development: The compound is studied for anti-inflammatory and analgesic drug design.
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Enzyme Interaction Studies: Its glycine moiety facilitates binding to biological targets.
Materials Science
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Nonlinear Optical Properties: The fluorine atom enhances electronic interactions, making it a candidate for optical materials.
Industrial Applications
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Utilized as an intermediate in specialty chemical synthesis.
Comparison with Similar Compounds
| Compound Name | Unique Feature |
|---|---|
| N-(4-chlorophenyl)-N-(methylsulfonyl)glycine | Chlorine substitution affects reactivity |
| N-(4-bromophenyl)-N-(methylsulfonyl)glycine | Bromine enhances molecular weight |
| N-(4-methylphenyl)-N-(methylsulfonyl)glycine | Methyl group increases lipophilicity |
The fluorinated derivative exhibits superior metabolic stability and binding affinity compared to its chlorinated or brominated counterparts.
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